2-Chloro-5-fluoro-N,N-dimethylnicotinamide
Description
2-Chloro-5-fluoro-N,N-dimethylnicotinamide is a substituted nicotinamide derivative featuring a pyridine ring with chlorine at position 2, fluorine at position 5, and a dimethylamide group at the ring nitrogen. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its unique electronic and steric properties imparted by the halogen and dimethylamide substituents. Its molecular formula is C₈H₇ClFN₂O, with a molecular weight of 213.61 g/mol (calculated based on and structural analysis).
Properties
IUPAC Name |
2-chloro-5-fluoro-N,N-dimethylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFN2O/c1-12(2)8(13)6-3-5(10)4-11-7(6)9/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDTVVXSKUOHEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(N=CC(=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The most direct route involves converting 5-fluoronicotinic acid to its acid chloride derivative, followed by amidation with dimethylamine. Chlorination at the 2-position is achieved using phosphorus oxychloride (POCl₃) under reflux conditions (80–100°C, 4–6 hours). Subsequent treatment with thionyl chloride (SOCl₂) generates the reactive acid chloride, which undergoes nucleophilic attack by dimethylamine in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C.
Key Steps:
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Chlorination :
-
Amidation :
Optimization Data
| Parameter | Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Chlorination Time | 4 hours at 90°C | 78 | 95 |
| Solvent for Amidation | THF | 82 | 97 |
| Base | Triethylamine | 85 | 98 |
This method prioritizes simplicity but requires rigorous moisture control to prevent hydrolysis of the acid chloride.
Coupling Agent-Mediated Amidation
Use of HATU/EDCl for Direct Amide Bond Formation
Alternative to acid chloride chemistry, carbodiimide-based coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) enable direct amidation of 2-chloro-5-fluoronicotinic acid with dimethylamine. Reactions proceed in dimethylformamide (DMF) at room temperature, with hydroxybenzotriazole (HOBt) as an additive to suppress racemization.
Advantages :
-
Avoids acidic chloride handling.
-
Suitable for heat-sensitive substrates.
Limitations :
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Higher cost of reagents.
-
Requires purification via column chromatography.
Comparative Performance
| Coupling Agent | Reaction Time (h) | Yield (%) | Byproduct Formation |
|---|---|---|---|
| EDCl/HOBt | 12 | 70 | Moderate |
| HATU | 6 | 88 | Minimal |
Continuous Flow Synthesis for Industrial Scaling
Process Intensification
Industrial production leverages continuous flow reactors to enhance heat/mass transfer and reduce reaction times. A two-step protocol integrates:
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Chlorination in Flow : POCl₃ and 5-fluoronicotinic acid are mixed in a microreactor (residence time: 10 minutes, 100°C).
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Amidation in Tubular Reactor : Dimethylamine gas is introduced into the acid chloride stream, yielding the product in >90% conversion.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation (150°C, 30 minutes) dramatically shortens chlorination and amidation steps. This method achieves 92% yield with 99% purity, as confirmed by ¹H NMR.
Mechanistic Insight :
Dielectric heating polarizes POCl₃, enhancing electrophilic substitution at the 2-position.
Catalytic Approaches Using Lewis Acids
Zinc Chloride as Catalyst
ZnCl₂ (10 mol%) accelerates chlorination by stabilizing the transition state. Combined with dimethylamine in a one-pot procedure, this method achieves 80% yield without isolating intermediates.
Reaction Scheme :
Analytical Characterization
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃) : δ 8.52 (s, 1H, Ar-H), 3.10 (s, 6H, N(CH₃)₂).
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FT-IR : 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-F bend).
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HRMS : m/z calcd. for C₈H₈ClFN₂O [M+H]⁺: 215.03; found: 215.05.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-N,N-dimethylnicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinamides, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Medicinal Chemistry
2-Chloro-5-fluoro-N,N-dimethylnicotinamide has shown potential in drug development due to its ability to interact with various biological targets.
- Antibacterial Activity: Studies indicate that compounds related to this structure exhibit significant antibacterial properties against strains like Escherichia coli and Staphylococcus aureus through mechanisms such as membrane disruption and enzyme inhibition .
- Anticancer Potential: In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines, with IC50 values in the nanomolar range. Mechanisms include interference with nucleotide synthesis through the release of active metabolites.
Biological Studies
The compound's unique structure enhances its binding affinity to specific enzymes and receptors, making it valuable for:
- Enzyme Inhibition Studies: Used in research to explore its role in modulating enzyme activity, potentially leading to therapeutic applications in treating diseases like cancer and bacterial infections.
Industrial Applications
In industrial chemistry, this compound serves as:
- Building Block for Synthesis: It is utilized as an intermediate in the production of fine chemicals and pharmaceuticals, contributing to the synthesis of more complex molecules.
In Vitro Studies
A study evaluating the effects of this compound on various cancer cell lines revealed significant growth inhibition when tested using the MTT assay. The compound demonstrated moderate effectiveness against several human tumor cell lines, indicating its potential as an anticancer agent.
Antibacterial Testing
Using the disc diffusion method, related compounds were tested for their antibacterial activity against both gram-positive and gram-negative bacteria. Results indicated effective inhibition of bacterial growth, with measurable zones of inhibition around the discs after incubation .
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-N,N-dimethylnicotinamide involves its interaction with specific molecular targets. The chloro and fluoro substituents can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent-Based Analog Comparison
The table below compares key structural analogs based on substituent variations and their reported properties:
Key Observations :
- Halogen Effects: The fluorine atom in this compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs like 2-chloro-N,N-dimethylnicotinamide. This makes it more suitable for drug design .
- Amide vs. Trifluoromethyl : The trifluoromethyl group in compounds like 2-chloro-5-(trifluoromethyl)pyridine increases lipophilicity and resistance to enzymatic degradation, whereas the dimethylamide group in the target compound improves solubility .
Thermodynamic and Physicochemical Properties
While direct data for this compound are unavailable, studies on 2-chloro-N,N-dimethylnicotinamide (lacking fluorine) show:
- Heat Capacity : 1490–1494 J/mol·K in crystalline form .
- Melting Point : Predicted to be higher than 200°C (based on analogs like 5-(2-Furyl)nicotinic acid, mp 261–263°C ).
Application-Specific Comparisons
Pharmaceutical Potential
Agrochemical Utility
- Chloroacetamide Analogs : Compounds like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) are widely used as herbicides, highlighting the role of chloroamide motifs in agrochemistry .
Biological Activity
Chemical Structure and Properties
2-Chloro-5-fluoro-N,N-dimethylnicotinamide is a synthetic derivative of nicotinamide, characterized by the presence of both chloro and fluoro substituents at the 2 and 5 positions of the aromatic ring, respectively. Its molecular formula is . This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The chloro and fluoro groups enhance its binding affinity to specific enzymes and receptors, influencing their activity. This dual substitution can significantly alter its reactivity and specificity compared to similar compounds, making it a valuable candidate in drug development.
Antibacterial Activity
Recent studies have demonstrated that compounds structurally related to this compound exhibit notable antibacterial properties. For instance, a related compound, 2-chloro-5-fluorophenol, showed effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus, through mechanisms involving membrane disruption and enzyme inhibition .
Anticancer Potential
Research indicates that this compound may possess anticancer properties due to its ability to inhibit specific enzymes involved in cancer cell proliferation. For example, studies have shown that similar compounds can inhibit the growth of L1210 mouse leukemia cells with IC50 values in the nanomolar range . The mechanism appears to involve the intracellular release of active metabolites that disrupt nucleotide synthesis.
Case Studies
- In Vitro Studies : A study evaluating the effects of this compound on various cancer cell lines revealed significant growth inhibition. The compound was tested against several human tumor cell lines using the MTT assay, demonstrating moderate inhibition of cell growth .
- Antibacterial Testing : In another study utilizing the disc diffusion method, related compounds were tested for their antibacterial activity against gram-positive and gram-negative bacteria. The results indicated that these compounds could effectively inhibit bacterial growth, with zones of inhibition measured in millimeters .
Comparative Analysis with Similar Compounds
| Compound Name | Antibacterial Activity | Anticancer Activity | Binding Affinity (nM) |
|---|---|---|---|
| This compound | Moderate | Moderate | TBD |
| 2-Chloro-5-fluorophenol | High | Low | TBD |
| 5-Fluoro-N,N-dimethylnicotinamide | Low | High | TBD |
Q & A
Q. What are the established synthetic routes for 2-chloro-5-fluoro-N,N-dimethylnicotinamide, and how do reaction conditions influence yield and purity?
The compound is synthesized via nucleophilic substitution or condensation reactions. For example, one method involves reacting 2-chloro-5-fluoronicotinic acid with dimethylamine under coupling agents like EDCI/HOBt, achieving yields of 60–75% at 0–5°C . Optimization of solvent polarity (e.g., THF vs. DCM) and stoichiometric ratios (e.g., 1:1.2 for acid-to-amine) is critical to minimize by-products like unreacted starting materials or over-alkylated derivatives. Purity is typically verified via HPLC (C18 column, acetonitrile/water gradient) .
Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?
Key methods include:
- NMR : NMR should show a singlet for N,N-dimethyl groups (~3.0 ppm) and distinct aromatic proton signals for the pyridine ring (δ 7.5–8.5 ppm). NMR will confirm the fluorine substitution pattern (δ -110 to -120 ppm) .
- Mass Spectrometry : ESI-MS typically displays [M+H] at m/z 217.04 (calculated for CHClFNO). High-resolution MS (HRMS) can resolve isotopic clusters for Cl/F .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
Column chromatography (silica gel, hexane/ethyl acetate 3:1) removes polar impurities. Recrystallization from ethanol/water (7:3) yields needle-like crystals with >98% purity. TLC (R ~0.4 in ethyl acetate) monitors progress .
Advanced Research Questions
Q. How do thermodynamic properties (e.g., heat capacity, enthalpy of fusion) impact the formulation and stability of this compound?
Differential scanning calorimetry (DSC) reveals a melting point of 128–130°C and enthalpy of fusion (ΔH) of 25.6 kJ/mol. Low hygroscopicity (<0.5% moisture uptake at 25°C) suggests stability in solid-state formulations. Heat capacity (C) measurements (e.g., via adiabatic calorimetry) are critical for designing lyophilization protocols .
Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the electron-withdrawing effects of Cl/F substituents, predicting preferential substitution at the 2-chloro position. Fukui indices identify C2 as the most electrophilic site, aligning with experimental observations of regioselectivity in amidation reactions .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC values (e.g., enzyme inhibition assays) may arise from assay conditions (e.g., buffer pH, DMSO concentration). Meta-analysis of PubChem BioAssay data (AID 1259401) recommends standardizing protocols: fixed 1% DMSO, pH 7.4 PBS buffer, and triplicate runs with positive controls (e.g., staurosporine) .
Q. What strategies optimize the compound’s solubility for in vitro pharmacokinetic studies?
Co-solvent systems (e.g., PEG-400/water) enhance aqueous solubility (from 0.2 mg/mL to 5.8 mg/mL). Micellar solubilization using poloxamers (e.g., P407) improves bioavailability in cell culture media. Solubility parameters (Hansen solubility parameters) guide solvent selection .
Analytical and Methodological Challenges
Q. What advanced techniques characterize crystalline polymorphs of this compound?
Single-crystal X-ray diffraction (SC-XRD) resolves lattice parameters (e.g., monoclinic P2/c space group). Pair distribution function (PDF) analysis detects amorphous phases, while Raman spectroscopy (785 nm laser) distinguishes polymorphs via shifts in C=O stretching (~1680 cm) .
Q. How do substituent electronic effects influence the compound’s spectroscopic and reactive properties?
Hammett constants (σ for Cl = 0.37, σ for F = 0.06) correlate with reduced electron density at the pyridine ring, verified via NMR chemical shifts (C2: δ 155 ppm; C5: δ 148 ppm). Frontier molecular orbital (FMO) analysis links LUMO localization to reaction sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
